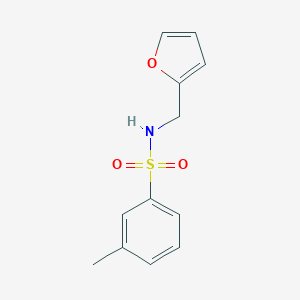
N-(2-furylmethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-3-methylbenzenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential uses in the field of medicine. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.39 g/mol. Furasemide has been found to possess diuretic properties and has been used in the treatment of various conditions such as hypertension, congestive heart failure, and edema.
Mecanismo De Acción
N-(2-furylmethyl)-3-methylbenzenesulfonamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased excretion of water and electrolytes. This results in a decrease in blood volume and a reduction in edema. N-(2-furylmethyl)-3-methylbenzenesulfonamide also has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-methylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to decrease blood pressure, increase urine output, and decrease edema. N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(2-furylmethyl)-3-methylbenzenesulfonamide has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-3-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. Another advantage is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it has a short half-life and must be administered frequently. Another limitation is that it can cause electrolyte imbalances and dehydration.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-3-methylbenzenesulfonamide. One direction is the development of more potent and selective analogs with fewer side effects. Another direction is the study of N-(2-furylmethyl)-3-methylbenzenesulfonamide in combination with other drugs for the treatment of various conditions such as cancer and viral infections. Additionally, the use of N-(2-furylmethyl)-3-methylbenzenesulfonamide in the treatment of other conditions such as pulmonary edema and liver cirrhosis should be explored.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-3-methylbenzenesulfonamide can be achieved through a multistep process that involves the reaction of furfural with methylamine to form N-(2-furylmethyl)methylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2-furylmethyl)-3-methylbenzenesulfonamide. The overall yield of this process is approximately 50%.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-3-methylbenzenesulfonamide has been extensively studied for its potential uses in the field of medicine. It has been found to possess diuretic properties and has been used in the treatment of various conditions such as hypertension, congestive heart failure, and edema. N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, N-(2-furylmethyl)-3-methylbenzenesulfonamide has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV.
Propiedades
Fórmula molecular |
C12H13NO3S |
|---|---|
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H13NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2-8,13H,9H2,1H3 |
Clave InChI |
IJLLFPMRWXMOQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
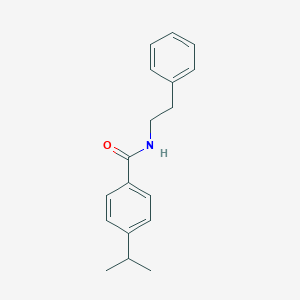

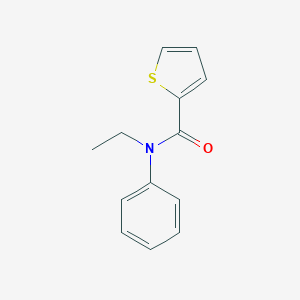
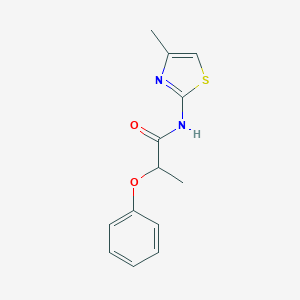
![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
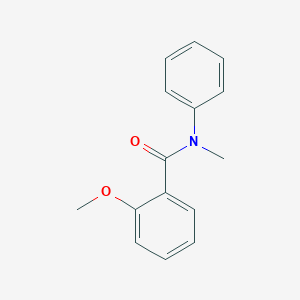
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)